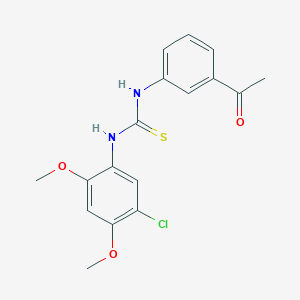![molecular formula C14H18BrN3O2S B4852227 N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4852227.png)
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide
Übersicht
Beschreibung
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "BPPM" and has been synthesized using different methods. In
Wirkmechanismus
The mechanism of action of BPPM involves its ability to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This, in turn, leads to a decrease in intraocular pressure, making it a potential therapeutic agent for the treatment of glaucoma.
Biochemical and Physiological Effects
BPPM has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of carbonic anhydrase, reduce intraocular pressure, and induce apoptosis in cancer cells. It has also been found to have anti-convulsant and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BPPM in lab experiments include its ability to selectively inhibit the activity of carbonic anhydrase, its low toxicity, and its potential therapeutic applications. However, the limitations of using BPPM in lab experiments include its low solubility in water, which can affect its bioavailability, and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research of BPPM, including its use as a potential therapeutic agent for the treatment of glaucoma, cancer, and other diseases. Further research is also needed to determine its safety and efficacy, as well as its potential applications in other scientific research fields such as biochemistry and pharmacology. Additionally, the development of new synthesis methods for BPPM could lead to the production of more potent and selective inhibitors of carbonic anhydrase.
Wissenschaftliche Forschungsanwendungen
BPPM has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as respiration, acid-base balance, and bone resorption. BPPM has also been investigated for its potential use as a therapeutic agent for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Eigenschaften
IUPAC Name |
N-[(4-bromo-1-ethylpyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2S/c1-4-18-9-13(15)14(16-18)10-17(3)21(19,20)12-7-5-11(2)6-8-12/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAXRFQXUBWZEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,4-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methoxyethyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4852155.png)

![1-methyl-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B4852193.png)

![N-(2,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4852212.png)
![isopropyl 2-{[3-(5-bromo-2-thienyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4852214.png)
![ethyl 6-ethyl-2-({[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4852218.png)
![3-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4852224.png)
![6-iodo-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B4852225.png)
![2-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4852230.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-[(3,4-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4852247.png)